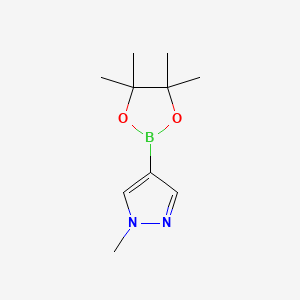

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

概要

説明

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and heterocyclic compounds. Its molecular formula is C₁₀H₁₇BN₂O₂, with a molecular weight of 208.07 g/mol . Structurally, it features a pyrazole ring substituted with a methyl group at the 1-position and a pinacol boronate ester at the 4-position, enhancing its stability and reactivity in palladium-catalyzed couplings .

This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing kinase inhibitors, BCL6 inhibitors, and modulators of Wnt or M1 muscarinic acetylcholine receptors . Commercial batches typically achieve ≥97% purity, with a melting point range of 62–65°C .

準備方法

1-メチル-1H-ピラゾール-4-ボロン酸ピナコールエステルは、さまざまな方法で合成できます。一般的な合成経路の1つは、塩基と触媒の存在下で、1-メチル-1H-ピラゾールをボロン酸誘導体と反応させる方法です。 反応条件には通常、テトラヒドロフラン(THF)などの溶媒と0〜50°Cの温度範囲が含まれます .

工業生産方法は、多くの場合、同様の条件を使用する大規模反応を伴いますが、より高い収率と純度のために最適化されています。 連続フロー反応器と自動システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます .

化学反応の分析

1-メチル-1H-ピラゾール-4-ボロン酸ピナコールエステルは、次のようないくつかの種類の化学反応を起こします。

鈴木-宮浦クロスカップリング反応: この反応は、パラジウム触媒と塩基の存在下で、ボロン酸エステルをアリールまたはビニルハライドとカップリングさせる方法です。 .

エステル交換反応: この化合物は、酸性または塩基性条件下で、エステル基が別のアルコールと交換されるエステル交換反応に関与できます.

酸化および還元反応: あまり一般的ではありませんが、この化合物は、特定の条件下で、ボロン酸を生成する酸化またはボランを生成する還元を受ける可能性があります.

これらの反応で使用される一般的な試薬には、パラジウム触媒、炭酸カリウムなどの塩基、THFまたはジメチルホルムアミド(DMF)などの溶媒が含まれます .

科学研究への応用

1-メチル-1H-ピラゾール-4-ボロン酸ピナコールエステルは、科学研究で幅広い用途があります。

科学的研究の応用

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through Suzuki-Miyaura cross-coupling reactions

Medicine: It plays a role in the development of potential therapeutic agents, including γ-secretase modulators and JAK2 inhibitors for the treatment of myeloproliferative disorders

Industry: The compound is used in the production of advanced materials and fine chemicals.

作用機序

鈴木-宮浦クロスカップリング反応における1-メチル-1H-ピラゾール-4-ボロン酸ピナコールエステルの作用機序には、いくつかの重要なステップが含まれます。

酸化付加: パラジウム触媒は、アリールまたはビニルハライドと酸化付加し、パラジウム錯体を形成します。

トランスメタル化: ボロン酸エステルは、パラジウム錯体にその有機基を移動させ、新しい炭素-炭素結合を形成します。

類似化合物との比較

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are influenced by its substitution pattern. Below is a comparative analysis with analogous boronic esters:

Structural and Functional Comparisons

Application-Specific Performance

- Pharmaceuticals: The parent compound achieves 65.4% yield in synthesizing quinoline-based kinase inhibitors , whereas the phenyl-spaced derivative is preferred for extended π-systems in cancer therapeutics.

- Material Science : The phenyl-substituted analog is utilized in organic electronics due to its extended conjugation.

- Biological Targeting : The fluoro-methoxybenzyl derivative exhibits enhanced binding to hydrophobic enzyme pockets, making it valuable in TRK inhibitor development .

生物活性

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 761446-44-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 208.07 g/mol

- Purity : Typically >98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound. Boron compounds have been shown to interact with biological systems through various mechanisms:

- Enzyme Inhibition : Boron compounds can inhibit enzymes involved in various metabolic pathways. For instance, they may interfere with serine proteases and other enzymes critical for tumor progression and inflammation .

- Cell Signaling Modulation : The compound may affect signaling pathways related to cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer and other diseases .

- Antioxidant Activity : Some studies suggest that boron-containing compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound may serve as a potential anticancer agent by inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : Some findings suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various boron compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7). The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of this pyrazole derivative in reducing neuronal death in models of oxidative stress induced by H2O2. The compound showed a reduction in reactive oxygen species (ROS) levels and improved cell viability by approximately 40% compared to controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for designing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Methodological Answer: This compound is widely employed in Suzuki-Miyaura reactions due to its stability and reactivity. Key considerations include:

- Catalyst Selection : Pd(PPh₃)₄ (for microwave-assisted reactions ) or Pd(dppf)Cl₂·CH₂Cl₂ (for aryl halide couplings ).

- Solvent System : Biphasic THF/H₂O (3:1) with NaHCO₃ or acetonitrile/water with Na₂CO₃ .

- Reaction Conditions : Microwave irradiation (140°C, 0.5 h) improves efficiency for sterically hindered substrates .

- Purification : Flash column chromatography (FCC) with gradients like MeOH/DCM (0–5%) .

Q. How is the compound’s purity assessed, and what analytical techniques are recommended?

Methodological Answer:

- Purity Analysis : HPLC or GC-MS for quantitative assessment (95% purity is typical ).

- Structural Confirmation : ¹H/¹³C NMR for functional group verification , FT-IR for boron-ester bond characterization , and mass spectrometry (MS) for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction with SHELX refinement resolves stereochemistry .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Storage : Refrigeration (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling : Use dry solvents and gloveboxes to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction be resolved for derivatives?

Methodological Answer:

- Refinement Tools : SHELXL for small-molecule refinement and SHELXE for phase correction in twinned crystals .

- Complementary Methods : DFT calculations (B3LYP/6-31G* basis set) to validate bond lengths/angles and electronic properties .

- Data Reconciliation : Compare experimental (XRD) and computational (DFT) geometries to identify outliers (e.g., torsional strain) .

Q. What strategies optimize reaction yields with electron-deficient aryl halides?

Methodological Answer:

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with triphenylphosphine for electron-poor substrates .

- Solvent Optimization : Acetonitrile/water enhances solubility of polar intermediates .

- Additives : K₃PO₄ or Cs₂CO₃ improves coupling efficiency by stabilizing boronate intermediates .

Table 1 : Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Q. How do solvent systems and palladium catalysts influence reaction efficiency?

Methodological Answer:

特性

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNGGGYMLHAMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378816 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761446-44-0 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。